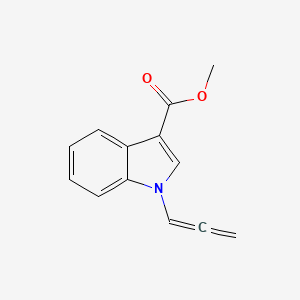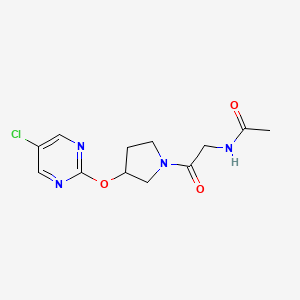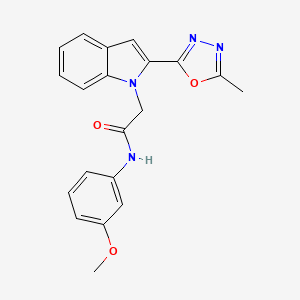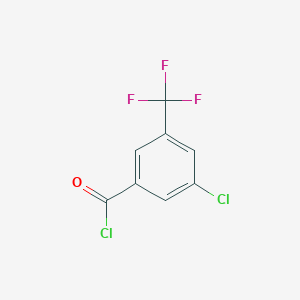
Refametinib (R enantiomer)
Overview
Description
It is an orally available, non-ATP-competitive compound that has shown significant efficacy in preclinical and clinical studies for the treatment of various cancers . The compound specifically targets the MEK enzyme, which plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, a pathway often dysregulated in cancer .
Scientific Research Applications
RDEA119 R enantiomer has a wide range of scientific research applications, particularly in the fields of:
Mechanism of Action
Target of Action
Refametinib (R enantiomer) is a highly selective inhibitor of mitogen-activated ERK kinase (MEK) . MEK is a key component of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell cycle regulation and is commonly defective in human tumors .
Mode of Action
Refametinib acts as a potent, non-ATP competitive, highly selective inhibitor of MEK . It binds to MEK1/2, inhibiting its activity and subsequently blocking the downstream signaling of the RAS/RAF/MEK/ERK pathway . This inhibition disrupts the cell cycle regulation, leading to the suppression of tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by Refametinib is the RAS/RAF/MEK/ERK pathway . This pathway is crucial for cell cycle regulation and is often defective in various types of human tumors . By inhibiting MEK, Refametinib disrupts this pathway, leading to the suppression of cell proliferation and tumor growth .
Pharmacokinetics
It is known that refametinib is orally bioavailable and is well-tolerated in animals within the therapeutic exposure range . More research is needed to fully understand the ADME properties of Refametinib and their impact on its bioavailability.
Result of Action
The inhibition of MEK by Refametinib leads to the suppression of cell proliferation and tumor growth . In vitro studies have shown that Refametinib has anti-proliferative effects and promotes apoptosis in some cancer cell lines . Moreover, it has been observed that Refametinib can enhance the effectiveness of other cytotoxic drugs, such as 5-Fluorouracil, in certain cancer cell lines .
Action Environment
The efficacy and stability of Refametinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the RAS/RAF/MEK/ERK pathway can affect the drug’s action . Additionally, the combination of Refametinib with other drugs, such as Sorafenib, can enhance its antitumor activity . .
Biochemical Analysis
Biochemical Properties
Refametinib (R enantiomer) plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK signaling pathway . It interacts with MEK1 and MEK2 enzymes, inhibiting their activity . The inhibition of these enzymes disrupts the signaling pathway, which can lead to the suppression of tumor growth .
Cellular Effects
Refametinib (R enantiomer) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the MEK1/2 enzymes, Refametinib (R enantiomer) disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis .
Molecular Mechanism
The mechanism of action of Refametinib (R enantiomer) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a selective MEK1/2 inhibitor, Refametinib (R enantiomer) binds to these enzymes, inhibiting their activity and disrupting the RAS/RAF/MEK/ERK signaling pathway . This disruption can lead to changes in gene expression that suppress tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Refametinib (R enantiomer) can change over time . Studies have shown that Refametinib (R enantiomer) can effectively inhibit MEK activity and suppress cell proliferation over a sustained period
Dosage Effects in Animal Models
The effects of Refametinib (R enantiomer) can vary with different dosages in animal models . Studies have shown that Refametinib (R enantiomer) can effectively inhibit the growth of tumors in animal models at certain dosages . High doses may lead to adverse effects, indicating the importance of determining the optimal dosage for effective treatment .
Metabolic Pathways
Refametinib (R enantiomer) is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1 and MEK2 enzymes in this pathway, inhibiting their activity and disrupting the signaling pathway . This disruption can lead to changes in metabolic flux or metabolite levels, affecting cell function and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of RDEA119 R enantiomer likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain the enantiomeric purity and overall chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
RDEA119 R enantiomer primarily undergoes reactions typical of MEK inhibitors, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are amenable to nucleophilic or electrophilic attack.
Common Reagents and Conditions
Common reagents used in the reactions involving RDEA119 R enantiomer include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Cobimetinib: A MEK inhibitor used in combination with other therapies for enhanced efficacy.
Selumetinib: A MEK inhibitor with applications in treating neurofibromatosis type 1 and other cancers.
Uniqueness
RDEA119 R enantiomer is unique due to its high selectivity for MEK1/2 and its favorable pharmacokinetic profile, which includes limited central nervous system penetration and a longer half-life compared to other MEK inhibitors . This makes it a promising candidate for targeted cancer therapy with potentially fewer side effects.
Properties
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-38-6 | |
| Record name | 923032-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)
![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)
![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)


![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)



![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)


